molecular formula C12H12N2O2 B6385203 (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine CAS No. 1261979-76-3

(2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine

Cat. No.: B6385203
CAS No.: 1261979-76-3
M. Wt: 216.24 g/mol
InChI Key: GEKSBVYAGVVIKG-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions and a 2,5-dimethylphenyl group at the 5 position

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-3-4-8(2)9(5-7)10-6-13-12(16)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKSBVYAGVVIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylbenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated pyrimidines.

Scientific Research Applications

(2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine involves its interaction with specific molecular targets. The hydroxyl groups and the aromatic ring allow it to form hydrogen bonds and π-π interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl groups and a dimethylphenyl group enhances its potential for diverse applications compared to other pyrimidine derivatives.

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